molecular formula C12H19BrClNO B1384013 1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride CAS No. 2206608-72-0

1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride

Cat. No.: B1384013
CAS No.: 2206608-72-0
M. Wt: 308.64 g/mol
InChI Key: IVIUBIOJCFWDSD-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride is an organic compound that belongs to the class of phenyl ethylamines. This compound is characterized by the presence of a bromine atom, an isobutoxy group, and an ethylamine group attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride typically involves several steps:

    Isobutoxylation: The attachment of an isobutoxy group to the phenyl ring.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The specific methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the conversion of the ethylamine group.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors, altering their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound could influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-2-methoxy-phenyl)-ethylamine hydrochloride
  • 1-(3-Bromo-2-ethoxy-phenyl)-ethylamine hydrochloride
  • 1-(3-Bromo-2-propoxy-phenyl)-ethylamine hydrochloride

Uniqueness

1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride is unique due to the presence of the isobutoxy group, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-[3-bromo-2-(2-methylpropoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO.ClH/c1-8(2)7-15-12-10(9(3)14)5-4-6-11(12)13;/h4-6,8-9H,7,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIUBIOJCFWDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1Br)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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